molecular formula C22H33N7O9 B1664343 Acetyl tetrapeptide-9 CAS No. 928006-50-2

Acetyl tetrapeptide-9

Cat. No.: B1664343
CAS No.: 928006-50-2
M. Wt: 539.5 g/mol
InChI Key: QNZANUZIBYJBIN-XSWJXKHESA-N
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Description

Acetyl Tetrapeptide-9 (acetate): is a synthetic peptide known for its anti-aging properties. It mimics the function of Lumican, a proteoglycan that plays a crucial role in the organization of collagen fibers and the extracellular matrix. This peptide stimulates the skin’s natural regeneration mechanisms, enhancing firmness and suppleness .

Mechanism of Action

Target of Action

Acetyl Tetrapeptide-9, also known as Dermican LS 9837 or N-Acetyl-gln-asp-val-his, primarily targets Lumican , a specific proteoglycan . Proteoglycans are small protein-sugar complexes that are crucial for the effective organization of collagen fibers and the extracellular matrix . Lumican binds to collagen, connecting its molecules, decreasing the gap between them, and forming functional fibers .

Mode of Action

This compound mimics Lumican’s matrikine function, which regulates fibroblast activities . By binding to specific receptors on the fibroblast membrane, it boosts the production of Lumican and Collagen type 1 . This leads to a scientifically proven skin regeneration and fiber reorganization effect .

Biochemical Pathways

The primary biochemical pathway influenced by this compound involves the metabolism of Lumican . Lumican plays a vital role in ensuring the optimal stability of the extracellular matrix, both by facilitating the synthesis of collagen fibrils and their organization into functional fiber supports .

Result of Action

The action of this compound results in skin regeneration and fiber reorganization . Clinical studies have confirmed that skin becomes thicker and firmer after four months of treatment with a preparation containing this peptide . It leads to a unique anti-aging effect that uses the metabolism of Lumican to improve the skin’s firmness and suppleness .

Action Environment

It is also recommended to store the compound at room temperature, protected from light, moisture, and heat .

Biochemical Analysis

Biochemical Properties

Acetyl Tetrapeptide-9 plays a crucial role in biochemical reactions, particularly in the regulation of fibroblast activities . It mimics the function of Lumican, a proteoglycan that is essential for the effective organization of collagen fibers and the extracellular matrix . By binding to specific receptors on the fibroblast membrane, this compound boosts the production of Lumican and Collagen type 1 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It stimulates the skin’s natural regeneration mechanisms, leading to a scientifically proven skin regeneration and fiber reorganization effect . A clinical study has confirmed that skin is thicker and firmer after four months of treatment with a preparation containing this compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific receptors on the fibroblast membrane . This interaction stimulates the production of Lumican and Collagen type 1, leading to improved skin firmness and suppleness .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to stimulate the synthesis of lumican and collagen I, thereby enhancing the quality of the dermal extracellular matrix .

Metabolic Pathways

This compound influences the metabolism of a specific proteoglycan, Lumican . Lumican plays a crucial role in ensuring the optimal stability of the extracellular matrix by facilitating the synthesis of collagen fibrils and their organization into functional fiber supports .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl Tetrapeptide-9 (acetate) is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The peptide sequence for this compound is Ac-Gln-Asp-Val-His-OH . The synthesis involves the protection of amino acid side chains, coupling reactions, and deprotection steps to yield the final peptide.

Industrial Production Methods: The industrial production of this compound (acetate) involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity. The peptide is then lyophilized to obtain a stable powder form suitable for incorporation into cosmetic formulations .

Chemical Reactions Analysis

Types of Reactions: Acetyl Tetrapeptide-9 (acetate) primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to the stability of its peptide bonds.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Major Products: The major product of these reactions is the this compound (acetate) itself, with high purity achieved through careful control of reaction conditions and purification steps .

Scientific Research Applications

Chemistry: Acetyl Tetrapeptide-9 (acetate) is used as a model peptide in studies of peptide synthesis and structure-activity relationships.

Biology: In biological research, it is used to study the role of peptides in cellular communication and extracellular matrix organization.

Medicine: this compound (acetate) is investigated for its potential therapeutic applications in skin regeneration and anti-aging treatments. It has been shown to stimulate the synthesis of Lumican and Collagen type I, leading to improved skin firmness and thickness .

Industry: In the cosmetic industry, this compound (acetate) is a key ingredient in anti-aging products. It is valued for its ability to enhance skin elasticity and reduce the appearance of wrinkles .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N7O9/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38)/t13-,14-,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZANUZIBYJBIN-XSWJXKHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239151
Record name Acetyl tetrapeptide-9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928006-50-2
Record name Acetyl tetrapeptide-9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928006502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl tetrapeptide-9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Histidine, N2-acetyl-L-glutaminyl-L-α-aspartyl-L-valyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYL TETRAPEPTIDE-9
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMO8OOD3V0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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